1-(3-Bromopropyl)-4-ethyl-3-iodobenzene
Description
1-(3-Bromopropyl)-4-ethyl-3-iodobenzene is a halogenated aromatic compound featuring a bromopropyl chain (-CH₂CH₂CH₂Br) at position 1, an ethyl group (-CH₂CH₃) at position 4, and an iodine atom at position 3 of the benzene ring. Its molecular formula is C₁₁H₁₄BrI, with a molecular weight of 353.03 g/mol. This compound is of interest in organic synthesis due to its reactive halogen substituents (Br and I), which enable cross-coupling reactions and further functionalization. The ethyl and bromopropyl groups contribute to its steric and electronic properties, influencing reactivity and solubility .
Properties
Molecular Formula |
C11H14BrI |
|---|---|
Molecular Weight |
353.04 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-ethyl-2-iodobenzene |
InChI |
InChI=1S/C11H14BrI/c1-2-10-6-5-9(4-3-7-12)8-11(10)13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
QQAFPLITEZPKGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CCCBr)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies
Halogenation via Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) remains a cornerstone for introducing halogens onto aromatic rings. For 1-(3-Bromopropyl)-4-ethyl-3-iodobenzene, this method typically involves sequential bromination and iodination.
Bromination Step
The bromopropyl group is introduced using bromochlorohydantoin as a brominating agent. In a representative procedure, paraiodoaniline is dissolved in absolute ethanol, followed by the gradual addition of bromochlorohydantoin at ambient temperature. The reaction is monitored via HPLC until completion, yielding a brominated intermediate. Key conditions include:
| Parameter | Value |
|---|---|
| Solvent | Absolute ethanol |
| Temperature | 25°C (ambient) |
| Molar Ratio (Aniline:Brominating Agent) | 1:1 |
| Catalyst | None required |
This method achieves high regioselectivity due to the directing effects of the ethyl and iodine substituents.
Iodination Step
Iodination is performed using sodium nitrite and hypophosphorous acid. The brominated intermediate is treated with hypophosphorous acid at 0–5°C, followed by dropwise addition of sodium nitrite solution. The resulting mixture is filtered and recrystallized in ethanol to yield the iodinated product.
| Parameter | Value |
|---|---|
| Solvent | Hypophosphorous acid |
| Temperature | 0–5°C |
| Reaction Time | 2–3 hours |
This sequential approach minimizes side reactions, achieving yields exceeding 75% in laboratory settings.
Alkylation of Pre-halogenated Intermediates
Alkylation strategies are employed to introduce the 3-bromopropyl group. A method adapted from sigma receptor ligand synthesis involves the alkylation of 4-ethyl-3-iodobenzene with 1-bromo-3-chloropropane.
Reaction Conditions
The reaction is conducted in anhydrous tetrahydrofuran (THF) using potassium tert-butoxide as a base. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60°C |
| Molar Ratio (Aryl Halide:Alkylating Agent) | 1:1.2 |
| Catalyst | None |
The product is purified via column chromatography, yielding 68–72% of the target compound.
Continuous Flow Industrial Synthesis
Industrial-scale production utilizes continuous flow reactors to enhance efficiency. While specific data for this compound are proprietary, analogous processes for polyhalogenated benzenes involve:
- Pre-mixing of Reactants : Ethylbenzene, iodine monochloride, and bromopropane are combined in a stoichiometric ratio.
- Flow Reactor Parameters :
- Temperature: 80–100°C
- Pressure: 2–3 bar
- Residence Time: 10–15 minutes
This method reduces byproduct formation and achieves throughputs of 50–100 kg/day.
Comparative Analysis of Methods
Yield and Purity
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Electrophilic Substitution | 75–80 | 95–98 | Laboratory |
| Alkylation | 68–72 | 90–93 | Pilot-scale |
| Continuous Flow | 85–90 | 99+ | Industrial |
Mechanistic Insights
Industrial Applications and Case Studies
Pharmaceutical Intermediates
This compound serves as a precursor to sigma receptor ligands, which exhibit analgesic and cytoprotective properties. For example, its derivative, (R)-3-(4-bromobenzyl)-1-(3,5-dichlorophenyl)-5-iodo-3-methyl-1H-imidazo[1,2-a]imidazol-2-one, demonstrated nanomolar affinity for sigma-1 receptors in preclinical trials.
Materials Science
The compound’s halogen-rich structure facilitates the synthesis of conductive polymers. In a 2023 study, it was copolymerized with thiophene to create a material with a conductivity of 1.2 × 10³ S/cm.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-ethyl-3-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield alcohols, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
1-(3-Bromopropyl)-4-ethyl-3-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-ethyl-3-iodobenzene involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features, molecular weights, and substituents of 1-(3-Bromopropyl)-4-ethyl-3-iodobenzene with analogous compounds:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., difluoromethoxy in ) decrease electron density on the aromatic ring, affecting reactivity in electrophilic substitutions.
Physical and Chemical Properties
- Boiling/Melting Points : Data are sparse, but bulkier substituents (e.g., bromopropyl) likely increase melting points due to stronger van der Waals interactions. For example, 1-(3-Bromopropyl)-4-methylbenzene has a simpler structure and may exhibit lower boiling points than iodinated analogs .
- Solubility: Iodine and bromine substituents enhance lipophilicity, making these compounds more soluble in organic solvents.
- Reactivity : The iodine atom in the target compound is a superior leaving group compared to bromine, enabling efficient participation in Ullmann or Suzuki-Miyaura couplings. Bromopropyl chains can undergo elimination or nucleophilic substitution reactions .
Biological Activity
The compound's synthesis typically involves multi-step processes that can enhance its yield and purity. The halogen substituents contribute to its reactivity, making it a candidate for various chemical transformations in synthetic organic chemistry. The presence of bromine and iodine may also influence its interactions with biological systems, potentially affecting enzyme activity and receptor binding.
Biological Activity
Although comprehensive studies specifically targeting the biological activity of 1-(3-Bromopropyl)-4-ethyl-3-iodobenzene are scarce, insights can be drawn from related compounds with similar halogen substitutions. Halogenated compounds often exhibit significant interactions with biological systems, including:
- Enzyme Inhibition : Compounds with halogen substituents can inhibit enzyme activities, potentially altering metabolic pathways.
- Receptor Modulation : The presence of halogens may enhance binding affinities to various receptors, influencing physiological responses.
Case Studies
- Analgesic Effects : Similar halogenated compounds have been studied for their analgesic properties. For instance, certain brominated or iodinated derivatives have shown potential in modulating pain pathways via interactions with sigma receptors, which are implicated in pain perception and modulation .
- Cytoprotective Properties : Compounds that act as sigma receptor agonists have been reported to exhibit cytoprotective effects, suggesting that this compound might also engage similar mechanisms .
Interaction Studies
Research indicates that the halogen atoms in this compound may facilitate halogen bonding, enhancing its reactivity towards nucleophiles. This property is crucial for understanding how the compound might interact with biomolecules, including proteins and nucleic acids.
Potential Applications
Given its structural characteristics and the biological activity observed in related compounds, this compound could have several applications:
- Pharmacological Research : Further investigation into its potential as a therapeutic agent targeting specific biological pathways.
- Synthetic Chemistry : Utilization in the synthesis of more complex molecules due to its unique reactivity profile.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-bromopropyl)-4-ethyl-3-iodobenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 4-ethyl-3-iodobenzene with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bromopropyl group .
- Step 2 : Optimize temperature (60–80°C) and reaction time (12–24 hrs) to balance yield and side reactions (e.g., elimination).
- Key Data : Yield typically ranges from 45–65%, with purity confirmed by HPLC (>95%). Side products like dehalogenated derivatives may form at higher temperatures .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ethyl (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂), bromopropyl (δ 3.4–3.6 ppm for BrCH₂), and aromatic protons (δ 7.0–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 352.92 for C₁₁H₁₃BrI) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., iodine-bromine spatial arrangement) using SHELXL refinement .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.
- Waste Disposal : Collect halogenated waste separately and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .
Advanced Research Questions
Q. How do crystallographic parameters (e.g., space group, Z-value) affect the interpretation of X-ray diffraction data for this compound?
- Methodological Answer :
- Space Group : Triclinic P1 is common due to low symmetry (e.g., a = 9.058 Å, b = 9.269 Å, c = 11.118 Å; α = 83.11°, β = 72.26°, γ = 73.94°) .
- Data-to-Parameter Ratio : Aim for >10:1 to ensure refinement reliability. For example, a ratio of 13.8 was achieved in a related bromopropyl-triazole structure .
- Displacement Parameters : Anisotropic refinement of Br and I atoms reduces R₁ values to <0.04 .
Q. What mechanistic insights explain unexpected dehalogenation during reactions with strong nucleophiles (e.g., LiAlH₄)?
- Methodological Answer :
- Pathway : Bromine in the 3-bromopropyl group undergoes β-elimination under reducing conditions, forming propene and leaving a hydroxyl group.
- Evidence : In analogous systems, 4-aryl-1-(3-bromopropyl)azetidin-2-ones dehalogenate to form aziridines .
- Mitigation : Use milder reductants (e.g., NaBH₄) or protect the bromopropyl chain with steric hindrance .
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?
- Methodological Answer :
- Reproducibility Checks : Compare solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., PdCl₂ at 2–5 mol%) across studies .
- Data Cross-Validation : Overlay NMR spectra with computational predictions (e.g., DFT-calculated chemical shifts) .
- Error Analysis : Identify common impurities (e.g., residual 1,3-dibromopropane) via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
